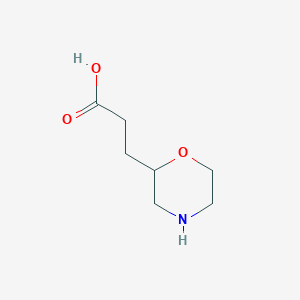

3-(Morpholin-2-yl)propanoic acid

Description

3-(Morpholin-2-yl)propanoic acid (CAS: 1793064-24-0) is a chiral compound featuring a morpholine ring fused to a propanoic acid backbone. This compound is synthesized via methods such as condensation reactions involving β-aminoalanine derivatives, as evidenced by its isolation in substituted hydantoin derivatives . Its hydrochloride salt form (purity ≥97%) is commercially available for research applications, particularly in antiviral drug development .

Pharmacologically, this compound derivatives, such as HEC72702, demonstrate potent inhibition of hepatitis B virus (HBV) capsid assembly with reduced hERG channel activity and minimized CYP3A4 enzyme induction, making them promising clinical candidates .

Properties

IUPAC Name |

3-morpholin-2-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c9-7(10)2-1-6-5-8-3-4-11-6/h6,8H,1-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYVUUWWXGDGCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-2-yl)propanoic acid typically involves the reaction of morpholine with an appropriate precursor, such as an α-bromoacrylic acid ester. One common method is the Michael addition of morpholine to an α-bromoacrylic acid ester, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-2-yl)propanoic acid can undergo several types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the morpholine ring, leading to a wide range of derivatives.

Scientific Research Applications

3-(Morpholin-2-yl)propanoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of 3-(Morpholin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The morpholine ring can act as a ligand, binding to various receptors or enzymes and modulating their activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Propanoic Acid Derivatives

3-(1-Pyrrolyl)propanoic Acid

- Structural Features : Substitutes morpholine with a pyrrole ring, an aromatic five-membered heterocycle containing nitrogen.

- Applications : Used in synthesizing conductive pyrrole copolymers. The absence of oxygen in pyrrole reduces polarity, lowering solubility in aqueous media compared to morpholine derivatives .

- Key Difference : Pyrrole’s aromaticity limits hydrogen-bonding capacity, affecting interactions in biological systems.

2-(Thiophen-2-yl)propanoic Acid

- Structural Features : Contains a sulfur-based thiophene ring.

- Physicochemical Properties : Higher lipophilicity (logP ~2.1) due to sulfur’s electronegativity, enhancing membrane permeability but reducing aqueous solubility .

P3 (Furin Inhibitor)

- Structure: 3-((5-((5-bromothiophen-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)(3-chloro-4-methylphenyl)amino)propanoic acid.

- Activity: Inhibits Furin protease (IC50 = 35 µM) via thiazolidinone and bromothiophene groups.

Aromatic and Substituted Phenyl Derivatives

3-(5-Bromo-2-methoxyphenyl)propanoic Acid

- Structural Features : A methoxy-substituted phenyl group enhances aromatic π-π stacking.

- Applications : Used in organic synthesis for coupling reactions. The electron-withdrawing bromo group increases acidity (pKa ~3.8) compared to morpholine derivatives (pKa ~4.5) .

3-(3-Bromo-2-fluorophenyl)propanoic Acid

- Properties : Halogen atoms (Br, F) introduce steric hindrance and electronegativity, altering reactivity in cross-coupling reactions. Molecular weight (247.06 g/mol) is lower than morpholine-based antivirals (e.g., HEC72702: ~500 g/mol) .

3-(4-Hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic Acid

- Features : Combines a hydroxyphenyl group with a tetrahydropyran ring.

- Bioactivity: Exhibits cytotoxicity (43.2% mortality in brine shrimp assay), likely due to the phenolic hydroxyl group’s redox activity .

Natural Product Derivatives

Monacolin L Analogues (e.g., Compound 3 in )

- Structure: 3-(2,6-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)propanoic acid.

- Application : Cholesterol-lowering agents in traditional medicine. The bicyclic terpene moiety increases lipophilicity, favoring lipid membrane interaction, unlike polar morpholine derivatives .

L-Tryptophan

- Structure: (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid.

- Highlights how substituents dictate function (neurotransmitter vs. synthetic antiviral) .

Comparative Data Table

Key Research Findings

- Antiviral Superiority : Morpholine derivatives like HEC72702 outperform other heterocyclic analogues in reducing HBV viral load (>2 log reduction) with favorable pharmacokinetics (oral bioavailability >60%) .

- Enzyme Inhibition: Thiazolidinone-based P3 shows potent Furin inhibition but lacks the safety profile of morpholine derivatives due to CYP induction risks .

- Structural Flexibility : Substituting morpholine with bulkier groups (e.g., phenyl, thiophene) enhances steric effects but often compromises solubility and metabolic stability.

Biological Activity

3-(Morpholin-2-yl)propanoic acid is a compound that has garnered attention in various fields of biological research due to its unique structural characteristics and potential pharmacological applications. The morpholine ring in its structure allows it to mimic natural substrates, enhancing its ability to interact with biological targets, including enzymes and receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 159.19 g/mol. The compound features a morpholine ring, which is a six-membered heterocyclic structure containing one nitrogen and one oxygen atom. This configuration contributes to its acidic properties and solubility in various solvents, making it suitable for biochemical applications.

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their function. This interaction can affect various metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases .

- Receptor Binding : It has been shown to interact with receptor sites on cell membranes, modulating receptor activity and influencing cellular signaling pathways. This property is particularly relevant in the context of neuroprotective effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Studies have demonstrated that this compound may protect neuronal cells from damage induced by chemotherapy agents like paclitaxel. Its structural features allow it to exert protective effects against neurotoxicity .

- Antitumor Activity : Preliminary findings suggest that this compound may inhibit kinases involved in cell growth and proliferation, indicating potential applications in oncology .

- Metabolic Pathway Modulation : The compound's ability to interact with metabolic enzymes suggests it could play a role in managing metabolic disorders through enzyme modulation .

Case Studies

Several case studies highlight the biological significance of this compound:

Case Study 1: Neuroprotective Properties

A study investigated the neuroprotective effects of this compound against paclitaxel-induced neurotoxicity. The results indicated a significant reduction in neuronal cell death when treated with this compound compared to controls. The mechanism was linked to its ability to inhibit apoptosis pathways activated by chemotherapy agents .

Case Study 2: Antitumor Activity

In vitro assays assessed the impact of this compound on various cancer cell lines. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells, supporting its potential as an anticancer agent.

Research Findings

Recent research has focused on elucidating the structure-activity relationship (SAR) of this compound. Key findings include:

Q & A

Q. What are the recommended synthetic routes for 3-(Morpholin-2-yl)propanoic acid, and how can reaction conditions be optimized to minimize nitrogen substitution?

Methodological Answer: The synthesis of morpholine-containing propanoic acids often involves nucleophilic substitution or coupling reactions. For example, a modified method for introducing the morpholine moiety to a dihydropyrimidine core (as seen in HEC72702) uses tert-butyl esters to protect reactive groups, improving regioselectivity . To minimize undesired nitrogen substitution (e.g., on imidazole rings), use sulfur-selective alkylating agents like 3-bromopropanoic acid under controlled pH and temperature. Catalytic bases such as DABCO (1,4-diazabicyclo[2.2.2]octane) can enhance sulfur reactivity while suppressing nitrogen side reactions .

Q. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?

Methodological Answer: Combine NMR (¹H, ¹³C, and 2D-COSY) for stereochemical analysis of the morpholine ring and propanoic acid chain. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV/Vis or MS detection monitors purity (≥95% by area normalization). Impurity profiling using reference standards (e.g., EP guidelines for propanoic acid analogs) ensures compliance with pharmacopeial limits .

Q. What in vitro assays are suitable for initial screening of the compound’s biological activity?

Methodological Answer: For antiviral or enzyme-targeted studies:

- HBV Capsid Assembly Inhibition : Use fluorescence polarization assays with HBV core proteins to measure disruption of capsid formation .

- CYP Enzyme Induction : Employ luciferase reporter assays (e.g., CYP3A4) in hepatocyte-derived cell lines (e.g., HepG2) to assess metabolic interactions at concentrations ≤10 μM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacokinetic profile of this compound derivatives?

Methodological Answer:

- Modify Substituents : Introduce electron-withdrawing groups (e.g., fluorine) on the morpholine ring to reduce CYP3A4 induction while retaining antiviral potency .

- Pharmacokinetic Optimization : Use logP calculations and in vitro permeability assays (Caco-2 cells) to balance lipophilicity and bioavailability. In vivo studies in hydrodynamic injection (HDI) mouse models can validate viral load reduction (>2 log) and oral bioavailability (>50%) .

Q. What strategies resolve contradictory data on hERG channel inhibition versus therapeutic efficacy in preclinical studies?

Methodological Answer:

- Patch-Clamp Electrophysiology : Directly measure hERG current blockade in HEK293 cells expressing hERG channels. Compare IC₅₀ values with therapeutic plasma concentrations.

- Computational Modeling : Use molecular docking (e.g., Schrödinger Suite) to predict interactions between the compound’s morpholine-propanoic acid scaffold and hERG’s S6 domain. Prioritize analogs with lower predicted binding affinity .

Q. How can in vivo efficacy be validated while addressing species-specific metabolic differences?

Methodological Answer:

- Chimeric Mouse Models : Use humanized liver mice (e.g., FRG KO mice) to replicate human CYP metabolism. Monitor compound clearance via LC-MS/MS.

- Toxicogenomics : Profile liver transcripts (RNA-seq) post-treatment to identify off-target effects (e.g., oxidative stress markers) .

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing dose-response discrepancies in enzyme inhibition assays?

Methodological Answer:

Q. How should researchers address batch-to-batch variability in compound purity during large-scale synthesis?

Methodological Answer:

- Quality-by-Design (QbD) : Optimize reaction parameters (temperature, solvent ratio) via factorial design experiments (e.g., 2⁴ full factorial).

- In-Process Controls (IPC) : Use inline FTIR or Raman spectroscopy to monitor intermediate formation and purity .

Contradictory Evidence Resolution

Q. How to reconcile conflicting reports on CYP enzyme induction between in vitro and in vivo models?

Methodological Answer:

- Species-Specific Metabolism : Compare induction in human hepatocytes versus rodent microsomes. Use recombinant CYP isoforms (e.g., Supersomes) to isolate contributions of individual enzymes.

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate human exposure levels and adjust dosing regimens to mitigate CYP induction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.